4-(4,5-二甲基噻唑-2-基氨基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

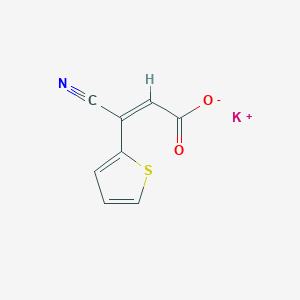

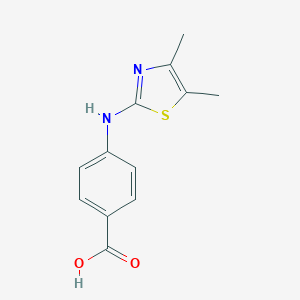

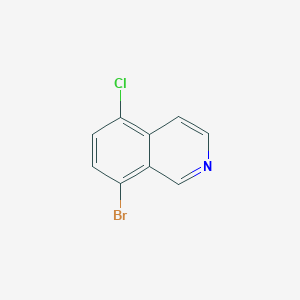

4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid is a compound that is structurally related to a class of thiazolylazo reagents and benzothiazole derivatives. These compounds are known for their applications in analytical chemistry, such as the spectrophotometric determination of metals, and in medicinal chemistry as part of drug molecules .

Synthesis Analysis

The synthesis of related thiazole compounds often involves coupling reactions between amine groups and carboxylic acid derivatives. For example, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared by coupling with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid . Similarly, the synthesis of thiazolylazo reagents involves the formation of azo compounds that can chelate with metals .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques such as infrared spectroscopy, NMR spectroscopy, and mass spectroscopy. X-ray crystallography can also be used to determine the structure of these compounds, as demonstrated by the reported structures of related compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including substitution reactions where chlorine atoms in benzoquinone rings are replaced by amino groups . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect their electronic properties and interactions with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as their solubility, fluorescence, and absorption characteristics, can be influenced by their molecular structure. For instance, the dual fluorescence observed in benzothiazole and benzimidazole analogs is due to the presence of a twisted intramolecular charge-transfer (TICT) state . The selectivity of 4-(N,N-dimethylamino)benzoic acid towards certain anions is attributed to the basicity and charge density of the anions, which affects the interaction with the host molecule .

科学研究应用

抗炎活性

4-(4,5-二甲基噻唑-2-基氨基)苯甲酸已被研究其潜在的抗炎特性。Lynch等人(2006年)对2-氨基噻唑和2-氨基-2-噻唑烷的衍生物与3-或4-(N,N-二甲基氨基)苯甲酸的酸氯化物偶联的研究表明,包括N-(噻唑-2-基)-3-(N,N-二甲基氨基)-苯甲酰胺和N-(噻唑-2-基)-4-(N,N-二甲基氨基)苯田酰胺的变体表现出抗炎活性(Lynch et al., 2006)。

缓蚀作用

Hu等人(2016年)进行的一项研究涉及苯并噻唑衍生物,包括与4-(4,5-二甲基噻唑-2-基氨基)苯甲酸相关的缓蚀剂,用于酸性溶液中的碳钢。他们发现这些化合物提供了显著的缓蚀效率,展示了它们在保护金属表面方面的实用性(Hu et al., 2016)。

荧光特性

对包括4-(4,5-二甲基噻唑-2-基氨基)苯甲酸在内的苯甲酸衍生物的研究还探讨了它们的潜在荧光特性。Avetisyan等人(2007年)合成了这些化合物的变体并分析了它们的荧光特性,暗示了在材料科学和传感器技术中的应用(Avetisyan et al., 2007)。

阴离子识别

Hou和Kobiro于2006年对4-(N,N-二甲基氨基)苯甲酸进行了阴离子识别的研究,表明其对某些二价阴离子具有高选择性,而不是一价阴离子。这项研究暗示了在分析化学和环境监测中的潜在应用(Hou & Kobiro, 2006)。

抗微生物活性

源自苯并噻唑和苯甲酸的化合物,与4-(4,5-二甲基噻唑-2-基氨基)苯甲酸密切相关,已被检验其抗微生物特性。Mishra等人(2019年)合成了苯并噻唑-亚胺-苯甲酸席夫碱及其金属配合物,对各种细菌菌株显示出显著的抗微生物活性(Mishra et al., 2019)。

抗癌潜力

研究还探讨了4-(4,5-二甲基噻唑-2-基氨基)苯甲酸衍生物的抗癌潜力。Waheeb等人(2021年)合成了新型噻唑基偶氮配体及其Co(III)、Cd(II)配合物,展示了对乳腺癌细胞系的良好抗癌活性(Waheeb et al., 2021)。

安全和危害

The safety data sheet for “4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid” indicates that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity upon repeated exposure, with the target organs being the lungs .

属性

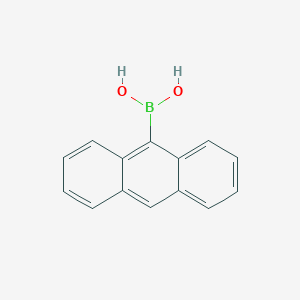

IUPAC Name |

4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-7-8(2)17-12(13-7)14-10-5-3-9(4-6-10)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHWGCUWEBQIQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=C(C=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359285 |

Source

|

| Record name | 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid | |

CAS RN |

100142-85-6 |

Source

|

| Record name | 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)